Methyl3-hydroxy-2,4-dimethylpentanoate Methyl3-hydroxy-2,4-dimethylpentanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17517247
InChI: InChI=1S/C8H16O3/c1-5(2)7(9)6(3)8(10)11-4/h5-7,9H,1-4H3
SMILES:
Molecular Formula: C8H16O3
Molecular Weight: 160.21 g/mol

Methyl3-hydroxy-2,4-dimethylpentanoate

CAS No.:

Cat. No.: VC17517247

Molecular Formula: C8H16O3

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl3-hydroxy-2,4-dimethylpentanoate -

Specification

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
IUPAC Name methyl 3-hydroxy-2,4-dimethylpentanoate
Standard InChI InChI=1S/C8H16O3/c1-5(2)7(9)6(3)8(10)11-4/h5-7,9H,1-4H3
Standard InChI Key MXWOUIHOPZWBDL-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(C)C(=O)OC)O

Introduction

Chemical Synthesis and Characterization

Synthesis Methods

Methyl 3-hydroxy-2,4-dimethylpentanoate is synthesized via esterification reactions, typically involving 3-hydroxy-2,4-dimethylpentanoic acid and methanol under acidic or enzymatic catalysis. The VulcanChem product page notes that reflux conditions with concentrated sulfuric acid or para-toluenesulfonic acid (PTSA) yield conversions exceeding 80%. A representative procedure involves:

  • Combining equimolar amounts of the carboxylic acid and methanol.

  • Adding a catalytic amount of acid (e.g., 1–2 mol% H2_2SO4_4).

  • Refluxing at 65–70°C for 6–8 hours.

  • Isolating the product via distillation or column chromatography.

Alternative methods, such as Steglich esterification using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP), may enhance yields for sterically hindered substrates, though these approaches are less commonly reported for this specific compound.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal for confirming structure and purity. Key spectral features include:

  • 1^1H NMR: Signals for methyl groups (δ\delta 0.8–1.2 ppm), hydroxyl (δ\delta 1.5–2.0 ppm, broad), and ester methoxy (δ\delta 3.6–3.8 ppm).

  • 13^{13}C NMR: Peaks corresponding to the ester carbonyl (δ\delta 170–175 ppm), hydroxyl-bearing carbon (δ\delta 70–75 ppm), and methyl carbons (δ\delta 15–25 ppm).

  • MS: A molecular ion peak at m/zm/z 160.21 and fragmentation patterns indicative of methyl loss (m/zm/z 130) and decarboxylation (m/zm/z 116).

Physicochemical Properties

The compound’s branched structure and polar functional groups confer distinct physical and chemical properties:

PropertyValue/Description
Molecular FormulaC8H16O3\text{C}_8\text{H}_{16}\text{O}_3
Molecular Weight160.21 g/mol
SolubilityMiscible in ethanol, DMSO, DMF; sparingly soluble in water
Boiling PointNot reported
Melting PointNot reported
StabilityStable under inert atmospheres; sensitive to strong acids/bases

The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents, while the ester moiety contributes to hydrolytic instability under alkaline conditions.

Biological Activity and Mechanistic Insights

Enzymatic Transformations

As an ester, methyl 3-hydroxy-2,4-dimethylpentanoate is susceptible to enzymatic hydrolysis by esterases and lipases, yielding 3-hydroxy-2,4-dimethylpentanoic acid. This metabolite may interact with biological targets, though specific studies are lacking. Analogous esters, such as methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, undergo similar transformations to generate acids with HDAC inhibitory activity, suggesting a plausible metabolic pathway for this compound .

Applications in Medicinal Chemistry

Methyl 3-hydroxy-2,4-dimethylpentanoate serves as a building block for synthesizing complex molecules. Key applications include:

  • Prodrug Development: Esterification of carboxylic acid drugs to enhance bioavailability.

  • Peptide Mimetics: Incorporation into pseudopeptides to modulate conformational stability.

  • Natural Product Synthesis: Intermediate in the total synthesis of terpenoids and polyketides.

Molecular Modeling and Structure-Activity Relationships

Computational studies on analogous esters reveal that steric bulk and hydrogen-bonding capacity influence target affinity. For instance, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate exhibits high binding affinity to TRAP1, a mitochondrial HSP90 paralog, due to interactions with Asp93 and Thr184 in the ATP-binding pocket . While similar modeling for methyl 3-hydroxy-2,4-dimethylpentanoate is unavailable, its hydroxyl and methyl groups could facilitate analogous interactions with chaperone proteins.

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